molecular formula C6H9ClN2O2S B2941127 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride CAS No. 2089292-64-6

2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride

Cat. No.: B2941127
CAS No.: 2089292-64-6
M. Wt: 208.66
InChI Key: WPTRJRFKLLPZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C6H9ClN2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride typically involves the reaction of thiazole derivatives with amino acids under specific conditions. One common method involves the use of thiazole-5-carboxylic acid, which is reacted with an appropriate amino acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(2-Amino-1,3-thiazol-5-yl)propanoic acid: Similar structure but lacks the hydrochloride group.

    2-Amino-3-(pyridin-2-yl)propanoic acid: Contains a pyridine ring instead of a thiazole ring.

    L-4-thiazolylalanine: Another thiazole-containing amino acid derivative.

Uniqueness

2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

2-amino-3-(1,3-thiazol-5-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.ClH/c7-5(6(9)10)1-4-2-8-3-11-4;/h2-3,5H,1,7H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTRJRFKLLPZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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